
A-485
Overview
Description
A-485 is a potent and selective inhibitor of the histone acetyltransferase (HAT) coactivator p300. As a member of the p300/CBP family, p300 plays a crucial role in regulating gene transcription by acetylating histones and other proteins. Specifically, this compound targets the HAT domain of p300 and CREB-binding protein (CBP), inhibiting their catalytic activity .
Preparation Methods
Synthetic Routes:: The synthetic route for A-485 involves specific chemical reactions to assemble its molecular structure. Unfortunately, detailed synthetic pathways are not widely available in the literature. it is synthesized through carefully designed steps to achieve its desired properties.
Industrial Production:: Information regarding large-scale industrial production methods for this compound is limited. Typically, pharmaceutical companies optimize synthetic routes for scalability, cost-effectiveness, and purity. Industrial production likely involves modifications of the laboratory-scale synthesis.
Chemical Reactions Analysis
Reactions:: A-485 is involved in various chemical reactions due to its inhibitory activity against p300. While specific reactions are not explicitly documented, it likely undergoes interactions with other molecules, including proteins and nucleic acids.
Common Reagents and Conditions:: The reagents and conditions used in this compound-related reactions depend on the context. Researchers may employ specific buffers, solvents, and catalysts to modulate its activity. detailed information remains proprietary.
Major Products:: this compound’s primary function lies in inhibiting p300-mediated acetylation. Its major products are the suppression of gene transcription and downstream effects on cellular processes.
Scientific Research Applications
Anti-inflammatory Applications
A-485 has been shown to alleviate acute liver injury by targeting inflammation-related signaling pathways. In a study involving LPS/GalN-stimulated mice, this compound administration resulted in:
- Reduction of Histopathological Abnormalities : The compound improved survival rates and lowered plasma aminotransferases.
- Inhibition of Pro-inflammatory Gene Expression : this compound significantly inhibited H3K27ac and H3K18ac at promoter regions of inflammatory genes, leading to decreased transcription and reduced leukocyte infiltration .
This suggests that this compound could be a potential therapeutic candidate for treating acute inflammatory diseases.
Metabolic Disease Management
Research indicates that this compound can regulate metabolic processes by inhibiting lipogenesis and gluconeogenesis. Key findings include:
- Decreased Lipid Accumulation : In this compound-treated mice, lipid content and expression of lipogenic genes were significantly reduced.
- Inhibition of Hepatic Glucose Production : this compound prevented the acetylation of FOXO1, leading to its degradation and reduced expression of gluconeogenic enzymes .
These mechanisms highlight this compound's potential in managing metabolic disorders such as obesity and type 2 diabetes.
Cancer Therapeutics
This compound has shown promise in various cancer models due to its ability to inhibit tumor growth:
- Non-Small Cell Lung Cancer (NSCLC) : In combination with TRAIL (a pro-apoptotic agent), this compound enhanced cell death in both sensitive and resistant NSCLC cell lines. This combination was effective against 3D spheroid cultures of EGFR-TKI-resistant cells .
- Growth Hormone-Producing Adenomas : The compound inhibited cell proliferation and the secretion of growth hormone by downregulating oncogenes involved in tumorigenesis, demonstrating its potential as a therapy for pituitary tumors .
Immune System Modulation
Recent studies have indicated that this compound can mobilize white blood cells selectively, which may have implications for treating diseases characterized by abnormal immune responses. This property could enhance the effectiveness of immunotherapies .
Data Summary
The following table summarizes key findings from studies on this compound:
Mechanism of Action
A-485’s mechanism of action involves inhibiting p300’s HAT activity. It disrupts acetylation of histones and other proteins, affecting gene transcription. Downregulation of oncogenes (e.g., Pttg1, c-Myc) and signaling pathways (e.g., PI3K/AKT/mTOR) contributes to its antitumor effects .
Comparison with Similar Compounds
While A-485 is unique due to its selectivity for p300/CBP, other HAT inhibitors exist. Notable compounds include C646 and I-CBP112. This compound’s distinct properties make it a valuable tool for studying epigenetic regulation.
Biological Activity
A-485 is a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domain, recognized for its role in regulating gene expression through acetylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases.
This compound functions by inhibiting the HAT activity of p300 and CBP, which are critical for the acetylation of histones at specific lysine residues. The inhibition leads to a reduction in the transcriptional activation of various pro-inflammatory and oncogenic genes.
Key Findings from Research Studies
- Inhibition of Inflammatory Responses : A study demonstrated that this compound significantly alleviated acute liver injury in an animal model by inhibiting the transcriptional activation of inflammation-related genes. This was evidenced by a decrease in H3K27ac and H3K18ac modifications at promoter regions of these genes, resulting in reduced leukocyte infiltration and M1 polarization in macrophages .
- Antitumor Activity : this compound has shown promising results in various cancer models. Specifically, it inhibited tumor growth in castration-resistant prostate cancer xenografts and suppressed proliferation in hematological malignancies . Mechanistic studies revealed that this compound downregulated oncogenes involved in critical signaling pathways such as c-Myc and PI3K/AKT/mTOR, thereby inducing apoptosis and cell cycle arrest .
- Selectivity and Potency : The compound exhibits high selectivity for p300/CBP with IC50 values of 2.6 nM for the CBP-bromodomain HAT-C/H3 domain and 9.8 nM for the p300-BHC domain, demonstrating over 1000-fold selectivity against other closely related HATs .
Case Study 1: Acute Liver Injury Model
In a controlled study using a lipopolysaccharide (LPS) and D-galactosamine (GalN) induced mouse model, this compound administration resulted in:
- Histopathological Improvement : Reduced liver damage was observed.
- Biochemical Markers : Significant decreases in plasma aminotransferases were noted.
- Survival Rates : Enhanced survival rates in treated groups compared to controls.
Case Study 2: Prostate Cancer
In xenograft models of castration-resistant prostate cancer:
- Tumor Growth Inhibition : this compound treatment led to significant reductions in tumor size.
- Mechanistic Insights : RNA sequencing indicated downregulation of several oncogenes, correlating with reduced tumor proliferation.
Table 1: Summary of Biological Activities of this compound
Table 2: Mechanistic Pathways Affected by this compound
Pathway | Effect | Implication |
---|---|---|
PI3K/AKT/mTOR | Downregulation | Reduced cell survival |
c-Myc | Downregulation | Inhibition of tumor progression |
Inflammatory Signaling | Suppression | Alleviation of acute liver injury |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of A-485 in inhibiting p300/CBP activity?
this compound competitively binds to the catalytic active site of p300/CBP, blocking acetyl-CoA binding and inhibiting histone acetyltransferase (HAT) activity. This reduces histone acetylation marks like H3K18ac and H3K27ac, which are critical for transcriptional activation. Structural studies (e.g., X-ray crystallography at 1.95 Å resolution) confirm that this compound inserts into the L1 loop of p300, forming hydrogen bonds critical for its specificity .
Q. What are the standard in vitro protocols for assessing this compound's efficacy in cancer cell lines?
- Cell Viability Assays : Use CellTiter-Glo Luminescent Assay to measure IC50 values (e.g., 0.489 μM in GH3 cells) after 3–5 days of treatment .
- Histone Acetylation Analysis : Perform Western blotting to quantify H3K18ac/H3K27ac reduction (e.g., EC50 of 73 nM in PC-3 cells) .
- Cell Cycle Profiling : Use flow cytometry to detect G2/M phase arrest via cyclin B1 downregulation .
Q. How can researchers confirm the target specificity of this compound in cellular models?
- Selectivity Screening : Compare this compound’s effects on p300/CBP versus other HATs (e.g., GCN5, PCAF) using TR-FRET assays. This compound shows >1,000-fold selectivity for p300/CBP over other HAT subfamilies .
- Genetic Validation : Combine this compound treatment with CRISPR-mediated p300/CBP knockout. Correlated transcriptional changes (e.g., RNA-seq) confirm on-target effects .
Advanced Research Questions
Q. How can researchers design experiments to analyze genome-wide histone acetylation changes induced by this compound?
- ChIP-seq : Profile H3K27ac occupancy before and after this compound treatment (e.g., 48-hour exposure in lymphoma cells) to identify enhancer regions affected .
- EU-seq : Measure nascent transcription changes via metabolic RNA labeling (5-ethynyl uridine) to link acetylation loss to transcriptional output .
- Data Integration : Overlay H3K27ac ChIP-seq with RNA-seq to distinguish direct transcriptional effects from secondary responses .
Q. What methodological considerations are critical when combining this compound with other therapeutic agents?
- Synergy Testing : Use apoptosis assays (e.g., Annexin V staining) to evaluate combinatorial effects. For example, this compound enhances TRAIL-induced apoptosis in H1650 lung cancer cells .
- Dose Optimization : Titrate this compound to sub-IC50 concentrations to avoid masking synergistic effects. Monitor H3K27ac levels to ensure target engagement .
- Pathway Analysis : Employ phospho-proteomics or reverse-phase protein arrays to map crosstalk between p300/CBP inhibition and co-administered drugs (e.g., AR antagonists in prostate cancer) .
Q. How should contradictions in this compound’s efficacy across cancer lineages be addressed?
- Lineage-Specific Profiling : Compare transcriptional responses (RNA-seq) in sensitive (e.g., hematologic malignancies) vs. resistant (e.g., melanoma) models. This compound’s efficacy correlates with dependency on AR or MYC transcriptional programs .
- Functional Genomics : Perform CRISPR screens to identify resistance genes (e.g., antioxidant pathways in NSCLC) that mitigate this compound-induced oxidative stress .
- Metabolic Context : Assess acetyl-CoA levels via LC-MS; tumors with high acetyl-CoA may require higher this compound doses to achieve HAT inhibition .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVJKILQRBSEAG-LFPIHBKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F4N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.